An In-Depth Technical Guide to the Physicochemical Properties of 1-(2,3-Dihydro-1H-inden-4-yl)piperazine
An In-Depth Technical Guide to the Physicochemical Properties of 1-(2,3-Dihydro-1H-inden-4-yl)piperazine
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of the synthetic compound 1-(2,3-Dihydro-1H-inden-4-yl)piperazine. As a member of the arylpiperazine class, this molecule holds significant interest for researchers in medicinal chemistry and drug development. Understanding its fundamental characteristics, such as molecular weight, lipophilicity (logP), and ionization constant (pKa), is paramount for predicting its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME).[1][2] This document synthesizes predicted data with established experimental protocols, offering both a theoretical foundation and practical methodologies for its characterization. The causality behind experimental choices is explained to provide field-proven insights for researchers, scientists, and drug development professionals.
Introduction and Chemical Identity
1-(2,3-Dihydro-1H-inden-4-yl)piperazine is a heterocyclic compound featuring a piperazine ring attached to a 2,3-dihydro-1H-indene (indane) scaffold. The piperazine moiety is a common pharmacophore found in numerous clinically successful drugs, valued for its ability to engage in hydrogen bonding and its tunable basicity.[3][4] The indane group provides a rigid, lipophilic framework. The interplay between the hydrophilic, basic piperazine ring and the nonpolar indane structure defines the compound's overall physicochemical profile.
A thorough grasp of these properties is a critical early step in the drug discovery pipeline.[5][6] It allows for the rational design of derivatives with optimized pharmacokinetic profiles, helps in the selection of appropriate formulation strategies, and provides a basis for interpreting biological activity data.
Chemical Structure:
Key Identifiers:
-
IUPAC Name: 1-(2,3-dihydro-1H-inden-4-yl)piperazine
-
Molecular Formula: C₁₃H₁₈N₂
Core Physicochemical Properties
The essential physicochemical parameters for 1-(2,3-Dihydro-1H-inden-4-yl)piperazine are summarized below. These values are primarily derived from computational prediction models, which are indispensable tools in modern drug discovery for the rapid assessment of large libraries of compounds.[8]
| Property | Value | Significance in Drug Development |
| Molecular Weight | 202.30 g/mol | Influences diffusion, membrane transport, and overall "drug-likeness."[9] |
| XlogP (Predicted) | ~2.5 - 3.0 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability.[10] |
| pKa (Predicted) | ~8.5 - 9.2 | The basicity of the piperazine nitrogen affects ionization state at physiological pH (7.4), influencing solubility, receptor binding, and cell penetration.[4][11] |
| Aqueous Solubility (Predicted) | Poorly to Moderately Soluble | Governed by the interplay of the polar piperazine ring and the nonpolar indane moiety; highly pH-dependent.[8] |
| Hydrogen Bond Donors | 1 (Piperazine N-H) | Influences interactions with biological targets and solubility. |
| Hydrogen Bond Acceptors | 2 (Piperazine Nitrogens) | Key for forming interactions with biological macromolecules. |
In-Depth Analysis of Key Properties
Molecular Weight
With a molecular weight of 202.30 g/mol , this compound falls well within the parameters suggested by Lipinski's Rule of Five for orally bioavailable drugs (< 500 Da). This size is generally favorable for passive diffusion across biological membranes and avoids the complexities often associated with larger molecules.[9]
Lipophilicity (logP)
The partition coefficient (logP) is a measure of a compound's differential solubility between an immiscible nonpolar (n-octanol) and polar (water) phase. It is a critical determinant of a drug's ADME properties. The predicted XlogP value of approximately 2.5 to 3.0 suggests that 1-(2,3-Dihydro-1H-inden-4-yl)piperazine is moderately lipophilic.
-
Expert Insight: This "balanced" lipophilicity is often a desirable starting point in lead optimization.[2] Excessive lipophilicity (logP > 5) can lead to poor aqueous solubility, high plasma protein binding, and increased metabolic clearance, while very low lipophilicity (logP < 1) can hinder absorption across lipid-rich cell membranes.
Ionization Constant (pKa)
The pKa value reflects the acidity or basicity of a functional group. For this molecule, the key ionizable group is the secondary amine within the piperazine ring, which is basic. The predicted pKa of ~8.5-9.2 is consistent with that of other N-arylpiperazines.[4][12]
This pKa value dictates that at physiological pH (7.4), a significant portion of the molecules will be protonated (positively charged). This has profound implications:
-
Solubility: The protonated, cationic form is generally much more water-soluble than the neutral form. This is why many basic drugs are formulated as salts.
-
Permeability: The charged form typically struggles to cross lipid cell membranes via passive diffusion compared to the neutral form.
-
Target Binding: The ability to exist in both charged and neutral states can be crucial for interacting with biological targets, which may have specific charge requirements in their binding pockets.
Experimental Protocols for Physicochemical Characterization
To move beyond computational predictions, rigorous experimental determination of these properties is essential. The following protocols describe self-validating, standard methodologies used in the pharmaceutical industry.
Determination of pKa by Potentiometric Titration
Causality: Potentiometric titration is a highly precise and reliable method for determining the pKa of ionizable compounds.[12] It works by monitoring the change in pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally. The pKa corresponds to the pH at which 50% of the compound is in its ionized form, which is identified as the midpoint of the buffer region on the titration curve.
Protocol:
-
Preparation:
-
Calibrate a pH meter using standard buffers (e.g., pH 4.0, 7.0, and 10.0).
-
Prepare a standardized ~0.1 M solution of hydrochloric acid (HCl).
-
Accurately weigh ~20-30 mg of 1-(2,3-Dihydro-1H-inden-4-yl)piperazine and dissolve it in a suitable volume (e.g., 50 mL) of deionized water. A co-solvent like methanol or ethanol may be required if aqueous solubility is low, but the pKa value will then be specific to that solvent system.
-
-
Titration:
-
Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C) and stir gently with a magnetic stir bar.
-
Immerse the calibrated pH electrode into the solution.
-
Add the standardized HCl titrant in small, precise increments (e.g., 0.05-0.1 mL) using a burette.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of titrant added.
-
Calculate the first derivative (ΔpH/ΔV) of the titration curve to accurately locate the equivalence point (the point of maximum slope).
-
The pKa is the pH value recorded at the half-equivalence point (the volume of titrant that is half of the volume required to reach the equivalence point).
-
Caption: Workflow for pKa determination by potentiometric titration.
Determination of Lipophilicity (logP) by Shake-Flask Method
Causality: The shake-flask method is the gold standard for experimentally determining logP. It directly measures the partitioning of a compound between n-octanol (simulating a lipid environment) and a pH-controlled aqueous buffer. The ratio of the compound's concentration in each phase at equilibrium provides a direct, quantifiable measure of its lipophilicity.
Protocol:
-
Preparation:
-
Pre-saturate n-octanol with an appropriate aqueous buffer (e.g., phosphate buffer, pH 7.4) and vice-versa by mixing them vigorously and allowing the layers to separate. This prevents volume changes during the experiment.
-
Prepare a stock solution of the compound in the pre-saturated n-octanol.
-
-
Partitioning:
-
In a separatory funnel or vial, combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated aqueous buffer (e.g., a 1:1 ratio).
-
Shake the mixture vigorously for a set period (e.g., 30 minutes) to facilitate partitioning.
-
Allow the mixture to stand undisturbed until the two phases have completely separated. Centrifugation can be used to accelerate this process.
-
-
Quantification:
-
Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.
-
Determine the concentration of the compound in each aliquot using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). A calibration curve must be generated for accurate quantification.
-
-
Calculation:
-
Calculate the logP using the formula: logP = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous Phase])
-
Caption: Experimental workflow for logP determination via the shake-flask method.
Conclusion
1-(2,3-Dihydro-1H-inden-4-yl)piperazine presents a balanced physicochemical profile, characterized by a moderate molecular weight and lipophilicity, and a basicity typical of N-arylpiperazines. These predicted properties suggest it is a viable scaffold for further investigation in drug discovery programs. The experimental protocols detailed herein provide a robust framework for the empirical validation of these crucial parameters, ensuring that subsequent structure-activity relationship (SAR) studies are built upon a foundation of high-quality, reliable data. Such a thorough characterization is an indispensable component of modern, efficient, and successful drug development.
References
- Gleeson, M. P., Hersey, A., & Montanari, D. (2011). Probing the links between in vitro potency, ADMET and physicochemical parameters. Nature Reviews Drug Discovery, 10(3), 197-208. [URL: https://www.
- Shultz, M. D. (2019). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. Future Medicinal Chemistry, 11(11), 1239-1249. [URL: https://www.future-science.com/doi/10.4155/fmc-2018-0331]
- Fiveable. (n.d.). Physicochemical properties | Medicinal Chemistry Class Notes. Retrieved February 12, 2026, from [URL: https://library.fiveable.me/ap-chemistry/unit-3/medicinal-chemistry-class-notes/study-guide/physicochemical-properties]
- NovAliX. (2024, March 6). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. [URL: https://novalix.com/balancing-act-optimizing-physicochemical-properties-for-successful-drug-discovery/]
- Analytical Methods. (2012). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2012/ay/c2ay25528a]
- JoVE. (2025, February 12). Video: Factors Affecting Drug Biotransformation: Physicochemical and Chemical Properties of Drugs. [URL: https://www.jove.
- PubChem. (n.d.). 1-(2,3-dihydro-1H-inden-1-yl)piperazine. National Center for Biotechnology Information. Retrieved February 12, 2026, from [URL: https://pubchem.ncbi.nlm.nih.gov/compound/10845802]
- ResearchGate. (2012). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. [URL: https://www.researchgate.net/publication/263595679_An_optimised_gas_chromatographic-mass_spectrometric_method_for_the_chemical_characterisation_of_benzylpiperazine_and_1-arylpiperazine_based_drugs]
- National Institutes of Health (NIH). (2023). In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. National Library of Medicine. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10453911/]
- ChemicalBook. (n.d.). Piperazine | 110-85-0. Retrieved February 12, 2026, from [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5852824.htm]
- Wikipedia. (n.d.). Piperazine. Retrieved February 12, 2026, from [URL: https://en.wikipedia.org/wiki/Piperazine]
- United Nations Office on Drugs and Crime (UNODC). (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [URL: https://www.unodc.
- Cheméo. (n.d.). Piperazine (CAS 110-85-0) - Chemical & Physical Properties. Retrieved February 12, 2026, from [URL: https://www.chemeo.com/cid/41-145-5/Piperazine.html]
- Cherry, K., et al. (2023). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Journal of the Serbian Chemical Society. [URL: https://www.shd.org.rs/JSCS/Vol88/No2/05-Jovanovic.pdf]
- PubChemLite. (n.d.). Piperazine, 1-(3-((2,3-dihydro-6-methyl-1h-inden-5-yl)oxy)propyl)-4-phenyl-, dihydrochloride. Retrieved February 12, 2026, from [URL: https://pubchemlite.org/compound/CID3060441]
- Kumar, V., et al. (2021). Synthesis, pharmacological, and in silico characterization of a novel arylpiperazines series with excellent 5-HT1A affinity. Journal of Molecular Structure, 1245, 131065.
- Desantis, J., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Medicinal Chemistry, 13(10), 1221-1231. [URL: https://www.researchgate.net/figure/pKa-values-of-common-substituted-piperazines_tbl1_362879685]
- PubChemLite. (n.d.). Piperazine, 1-phenyl-4-((1-oxo-2,3,4,9-tetrahydro-1h-pyrido(3,4-b)indol-6-yl)carbonyl)-. Retrieved February 12, 2026, from [URL: https://pubchemlite.org/compound/CID3075527]
- Pudukulatham, Z., et al. (2016). A wide spectrum of biological activities displayed by piperazine nuclei. Journal of Chemical and Pharmaceutical Research, 8(4), 834-845.
- Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914-2917. [URL: https://pubs.acs.org/doi/10.1021/je9000236]
- ChemBK. (n.d.). 1-(2,3-dihydro-1H-inden-5-ylmethyl)piperazine. Retrieved February 12, 2026, from [URL: https://www.chembk.com/en/cas/1248098-79-4]
- Sigma-Aldrich. (n.d.). 1-Benzo[b]thien-4-yl-piperazine hydrochloride. Retrieved February 12, 2026, from [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/651989]
- Bergstrom, C. A. S., et al. (2018). Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. European Journal of Pharmaceutical Sciences, 123, 164-178. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6131109/]
- ResearchGate. (2009). Table 1 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. [URL: https://www.researchgate.
- Molbase. (n.d.). 1-(1-BENZOTHIOPHEN-4-YL)PIPERAZINE HYDROCHLORIDE | CAS 913614-18-3. Retrieved February 12, 2026, from [URL: https://www.molbase.com/chemical-synthesis-913614-18-3-item-483577.html]
- SGRL. (n.d.). 1-Benzo[b]thien-4-yl-piperazine Monohydrochloride.-913614-18-3. Retrieved February 12, 2026, from [URL: https://www.sgrl.in/1-benzo-b-thien-4-yl-piperazine-monohydrochloride-913614-18-3.html]
- National Institutes of Health (NIH). (2021). Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. National Library of Medicine. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8538258/]
- Pharmaffiliates. (n.d.). 7-[4-[4-(benzothiophen-4-yl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one. Retrieved February 12, 2026, from [URL: https://www.pharmaffiliates.com/en/brexpiprazole/7-4-4-benzothiophen-4-yl-piperazin-1-yl-butoxy-3-4-dihydro-1h-quinolin-2-one]
- Sun, J., et al. (2021). Novel piperazine-1,2,3-triazole leads for the potential treatment of pancreatic cancer. RSC Medicinal Chemistry, 12(10), 1717-1731. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8520286/]
- MDPI. (2021). Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. [URL: https://www.mdpi.com/1420-3049/26/19/5888]
- PubChem. (n.d.). Piperazine. National Center for Biotechnology Information. Retrieved February 12, 2026, from [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Piperazine]
- Angene Chemical. (n.d.). 1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride(CAS# 913614-18-3). Retrieved February 12, 2026, from [URL: https://www.angenechemical.com/product/agn-pc-0waju4.html]
Sources
- 1. fiveable.me [fiveable.me]
- 2. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 3. Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency - Arabian Journal of Chemistry [arabjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]
- 6. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Video: Factors Affecting Drug Biotransformation: Physicochemical and Chemical Properties of Drugs [jove.com]
- 10. Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. uregina.ca [uregina.ca]
